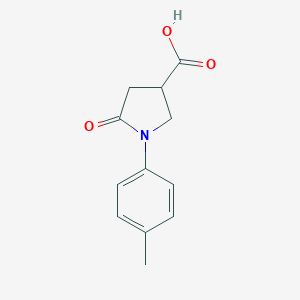
Methylnaphthazarin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylnaphthazarin, also known as MNZ, is a synthetic organic compound that belongs to the class of naphthoquinones. It is a yellowish-red powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. Methylnaphthazarin has gained increasing attention in scientific research due to its potential applications in various fields, including medicine, biochemistry, and materials science.
作用机制
The mechanism of action of Methylnaphthazarin is not fully understood. However, it is known that Methylnaphthazarin can undergo redox reactions, which involve the transfer of electrons between molecules. This property makes Methylnaphthazarin a potent antioxidant and a potential inhibitor of oxidative stress. In addition, Methylnaphthazarin has been shown to interact with DNA and RNA, suggesting that it may have a direct effect on gene expression.
生化和生理效应
Methylnaphthazarin has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Methylnaphthazarin can inhibit the activity of various enzymes involved in the production of reactive oxygen species, which are known to cause oxidative damage to cells. Methylnaphthazarin has also been shown to induce the production of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that Methylnaphthazarin can reduce inflammation and protect against oxidative stress in animal models.
实验室实验的优点和局限性
Methylnaphthazarin has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized with high yields. Methylnaphthazarin is also soluble in organic solvents, making it easy to handle and manipulate in the lab. However, Methylnaphthazarin has some limitations for lab experiments. It is a relatively new compound, and its properties and applications are still being explored. Methylnaphthazarin is also sensitive to light and air, which can affect its stability and reactivity.
未来方向
There are several future directions for the study of Methylnaphthazarin. One area of research is the development of Methylnaphthazarin-based drugs for the treatment of cancer and other diseases. Another area of research is the use of Methylnaphthazarin as a probe for studying redox reactions in biological systems. Additionally, Methylnaphthazarin could be used as a fluorescent dye for imaging biological samples. Finally, the incorporation of Methylnaphthazarin into organic electronic devices could lead to the development of more efficient and sustainable technologies.
Conclusion:
In conclusion, Methylnaphthazarin is a synthetic organic compound that has gained increasing attention in scientific research due to its potential applications in medicine, biochemistry, and materials science. It can be synthesized through a multi-step process and has been shown to have anti-inflammatory and anti-cancer properties. Methylnaphthazarin has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of Methylnaphthazarin, including the development of Methylnaphthazarin-based drugs and the incorporation of Methylnaphthazarin into organic electronic devices.
科学研究应用
Methylnaphthazarin has been widely studied for its potential applications in various fields. In medicine, Methylnaphthazarin has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. In biochemistry, Methylnaphthazarin has been used as a probe to study the redox properties of proteins and enzymes. It has also been used as a fluorescent dye for imaging biological samples. In materials science, Methylnaphthazarin has been incorporated into organic electronic devices such as solar cells and light-emitting diodes.
属性
CAS 编号 |
14554-09-7 |
|---|---|
产品名称 |
Methylnaphthazarin |
分子式 |
C11H8O4 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
5,8-dihydroxy-2-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O4/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11(5)15/h2-4,12-13H,1H3 |
InChI 键 |
YKPXIWHBRBFRQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
规范 SMILES |
CC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
其他 CAS 编号 |
14554-09-7 |
同义词 |
5,8-dihydroxy-2-methyl-1,4-naphthoquinone methylnaphthazarin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



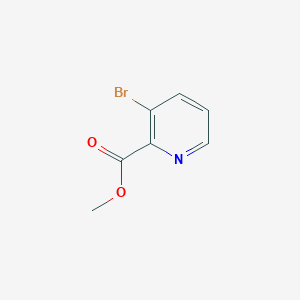
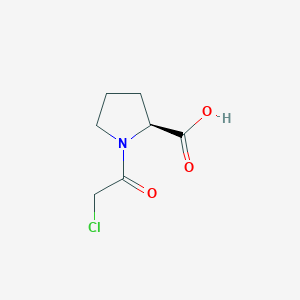
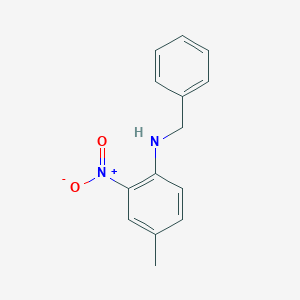
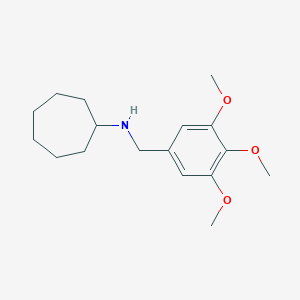
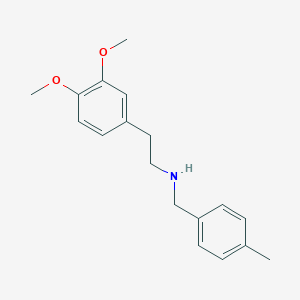

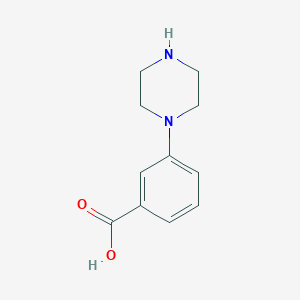

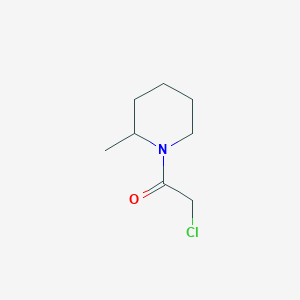
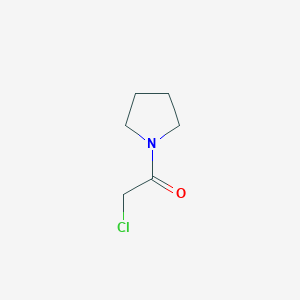

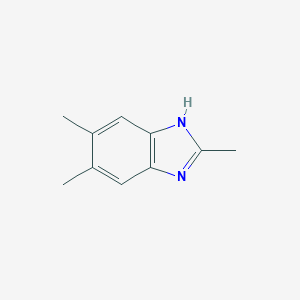
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
